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Compound of Interest

Compound Name:
2,4-Dichloro-6-

(trifluoromethyl)pyrimidine

Cat. No.: B125754 Get Quote

For Researchers, Scientists, and Drug
Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and spectroscopic characteristics of 2,4-dichloro-6-(trifluoromethyl)pyrimidine.

This compound is a key intermediate in the synthesis of various agrochemicals and

pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl group can enhance

molecular lipophilicity, metabolic stability, and binding affinity to biological targets, making this a

valuable scaffold in drug discovery.[2]

Molecular Structure and Chemical Properties
2,4-Dichloro-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative. The

pyrimidine ring is substituted with two chlorine atoms at positions 2 and 4, and a trifluoromethyl

group at position 6.

Table 1: Chemical and Physical Properties
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Property Value Reference(s)

CAS Number 16097-64-6 [1][3]

Molecular Formula C₅HCl₂F₃N₂ [3][4]

Molecular Weight 216.98 g/mol [3][4]

IUPAC Name
2,4-dichloro-6-

(trifluoromethyl)pyrimidine
[4]

SMILES
FC(F)

(F)C1=CC(Cl)=NC(Cl)=N1
[4]

Appearance
Pale yellow liquid or white

crystalline solid
[1][3]

Melting Point -48 to -46 °C [3]

Boiling Point 37-38 °C @ 0.7 Torr [3]

| Density | 1.589 g/mL |[3] |

Caption: 2D structure of 2,4-dichloro-6-(trifluoromethyl)pyrimidine.

Experimental Protocols
A definitive, published experimental protocol for the synthesis of 2,4-dichloro-6-
(trifluoromethyl)pyrimidine is not readily available. However, based on the synthesis of the

isomeric 2,4-dichloro-5-(trifluoromethyl)pyrimidine, a plausible two-step synthetic route can be

proposed.[2] This involves the initial trifluoromethylation of a uracil precursor followed by

chlorination.

Step 1: Synthesis of 6-(Trifluoromethyl)uracil

To a reaction vessel, add 6-methyluracil, a suitable trifluoromethylating agent (e.g.,

trifluoroacetic anhydride or another electrophilic CF₃ source), and a solvent such as

trifluoroacetic acid.
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Heat the mixture under reflux for several hours while monitoring the reaction progress by

thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield 6-(trifluoromethyl)uracil.

Step 2: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

In a flask equipped with a reflux condenser and a dropping funnel, place the synthesized 6-

(trifluoromethyl)uracil.

Add an excess of phosphorus oxychloride (POCl₃).

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline or N,N-

diisopropylethylamine) can be added to facilitate the reaction.

Heat the mixture to reflux and maintain this temperature for several hours. Monitor the

reaction by TLC or GC-MS until the starting material is consumed.

After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench

the excess POCl₃.

Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl

acetate.

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with

brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purify the crude 2,4-dichloro-6-(trifluoromethyl)pyrimidine by vacuum distillation or

column chromatography on silica gel.
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Proposed Synthesis Workflow

Step 1: Trifluoromethylation

Step 2: Chlorination

6-Methyluracil

Reflux in Solvent

Trifluoromethylating Agent
(e.g., TFAA)

6-(Trifluoromethyl)uracil

Reflux

Phosphorus Oxychloride (POCl₃)
+ Tertiary Amine (cat.)

Quench with Ice,
Extraction,
Purification

2,4-Dichloro-6-(trifluoromethyl)pyrimidine

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Data Analysis
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While a complete set of published spectra for 2,4-dichloro-6-(trifluoromethyl)pyrimidine is

not available, the expected spectroscopic characteristics can be predicted based on its

structure and data from analogous compounds.

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
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Nucleus
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Coupling Notes

¹H 7.5 - 8.0 Singlet (s) -

The single
proton on the
pyrimidine
ring at
position 5 is
expected to
appear as a
singlet in this
region.

¹³C ~165 Singlet (s) -
Carbon at

position 2 (C-Cl).

~162 Singlet (s) -
Carbon at

position 4 (C-Cl).

~158 Quartet (q)
¹J(C,F) ≈ 35-40

Hz

Carbon at

position 6,

coupled to the

three fluorine

atoms of the

trifluoromethyl

group.

~120 Quartet (q) ¹J(C,F) ≈ 275 Hz

Carbon of the

trifluoromethyl

group, showing a

characteristic

large coupling

constant with the

fluorine atoms.

~118 Singlet (s) -
Carbon at

position 5 (C-H).
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| ¹⁹F | -65 to -75 | Singlet (s) | - | A single peak is expected for the three equivalent fluorine

atoms of the CF₃ group, referenced to CFCl₃.[5] |

The IR spectrum will be dominated by vibrations of the pyrimidine ring and the substituents.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity

1550 - 1600
C=N and C=C stretching
(pyrimidine ring)

Medium to Strong

1400 - 1500
C=C stretching (pyrimidine

ring)
Medium

1250 - 1350 C-F stretching (asymmetric) Strong

1100 - 1200 C-F stretching (symmetric) Strong

800 - 850 C-H out-of-plane bending Medium

| 700 - 800 | C-Cl stretching | Strong |

The electron ionization mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Ion Notes

216/218/220 [M]⁺

Molecular ion peak cluster,
showing the characteristic
isotopic pattern for two
chlorine atoms.

181/183 [M - Cl]⁺ Loss of a chlorine atom.

147 [M - CF₃]⁺
Loss of the trifluoromethyl

group.

| 112 | [M - CF₃ - Cl]⁺ | Subsequent loss of a chlorine atom from the [M - CF₃]⁺ fragment. |
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Applications in Drug Development
2,4-Dichloro-6-(trifluoromethyl)pyrimidine serves as a versatile building block in medicinal

chemistry. The dichloro substitutions at the 2 and 4 positions provide reactive sites for

nucleophilic substitution, allowing for the introduction of various functional groups to build

molecular diversity.

Scaffold for Kinase Inhibitors: Pyrimidine derivatives are core structures in many kinase

inhibitors. For instance, derivatives of 2,4-dichloropyrimidine have been investigated as

potential selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the

treatment of non-small cell lung cancer.[6][7]

Agrochemicals: This compound is used in the synthesis of herbicides and fungicides.[1] Its

mechanism of action in herbicides often involves the disruption of essential metabolic

processes in plants.[1]

Bioisosteric Replacement: The pyrimidine ring can act as a bioisostere for a phenyl ring,

often improving pharmacokinetic properties. The trifluoromethyl group is known to enhance

metabolic stability and cell permeability.[2]

The unique combination of reactive chlorine atoms and the electron-withdrawing trifluoromethyl

group makes 2,4-dichloro-6-(trifluoromethyl)pyrimidine a valuable starting material for the

synthesis of novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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